[4-(Benzylsulfonyl)piperazin-1-yl](3,5-dimethoxyphenyl)methanone
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Overview
Description
4-(BENZYLSULFONYL)PIPERAZINOMETHANONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a benzylsulfonyl group and a methanone group attached to a 3,5-dimethoxyphenyl moiety. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Ring: Starting with a suitable piperazine precursor, the benzylsulfonyl group is introduced via nucleophilic substitution.
Attachment of the Methanone Group: The 3,5-dimethoxyphenyl moiety is then attached through a Friedel-Crafts acylation reaction, using appropriate catalysts and conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(BENZYLSULFONYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanone group to a secondary alcohol.
Substitution: The benzylsulfonyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it a versatile intermediate.
Biology and Medicine
In medicinal chemistry, 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE is studied for its potential pharmacological properties. It may act as a lead compound for developing new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its structural properties.
Mechanism of Action
The mechanism of action of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The benzylsulfonyl group may interact with enzymes or receptors, modulating their activity. The methanone group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(METHYLSULFONYL)PIPERAZINOMETHANONE
- 4-(ETHYLSULFONYL)PIPERAZINOMETHANONE
Uniqueness
Compared to its analogs, 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE exhibits unique properties due to the presence of the benzyl group. This group enhances its lipophilicity and may improve its ability to cross biological membranes, making it a more potent candidate for drug development.
Properties
Molecular Formula |
C20H24N2O5S |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
(4-benzylsulfonylpiperazin-1-yl)-(3,5-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C20H24N2O5S/c1-26-18-12-17(13-19(14-18)27-2)20(23)21-8-10-22(11-9-21)28(24,25)15-16-6-4-3-5-7-16/h3-7,12-14H,8-11,15H2,1-2H3 |
InChI Key |
DHRBERVBDVDAPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)OC |
Origin of Product |
United States |
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